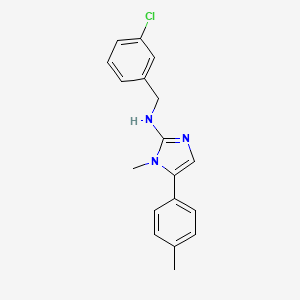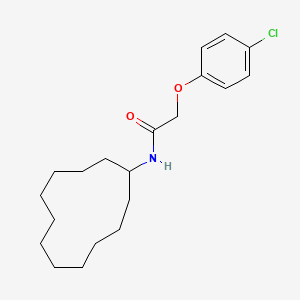![molecular formula C17H9BrI2N4O4S B11560882 (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11560882.png)
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-2-[(2E)-(2-hydroxy-3,5-diiodobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core. This compound is characterized by the presence of bromine, nitro, hydroxy, and iodine substituents, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the bromine, nitro, hydroxy, and iodine groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiol-substituted products.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,5E)-5-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The presence of bromine and iodine atoms in (2Z,5E)-5-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]-2-[(2E)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic and steric properties, making it distinct from its chlorinated or fluorinated analogs
Eigenschaften
Molekularformel |
C17H9BrI2N4O4S |
|---|---|
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
(2Z,5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9BrI2N4O4S/c18-11-2-1-8(3-13(11)24(27)28)4-14-16(26)22-17(29-14)23-21-7-9-5-10(19)6-12(20)15(9)25/h1-7,25H,(H,22,23,26)/b14-4+,21-7+ |
InChI-Schlüssel |
DNCMNILSPPKQFD-LNZADJRVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)N/C(=N/N=C/C3=C(C(=CC(=C3)I)I)O)/S2)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=NN=CC3=C(C(=CC(=C3)I)I)O)S2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11560801.png)

![N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide](/img/structure/B11560804.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11560816.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560833.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11560842.png)
![2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11560848.png)
![2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11560854.png)
![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560855.png)

![4-Methoxy-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560866.png)
![6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11560869.png)
